molecular formula C19H24N2O3 B6808364 N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

Cat. No.: B6808364
M. Wt: 328.4 g/mol
InChI Key: MAXXMNSEHHZESE-UHFFFAOYSA-N
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Description

N-(2-bicyclo[222]oct-5-enylmethyl)-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-17-6-5-15-12-21(7-8-24-18(15)10-17)19(23)20-11-16-9-13-1-3-14(16)4-2-13/h1,3,5-6,10,13-14,16,22H,2,4,7-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXXMNSEHHZESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CNC(=O)N3CCOC4=C(C3)C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.2]oct-5-enylmethyl precursor, which can be synthesized via a Diels-Alder reaction followed by ring-closing metathesis . The benzoxazepine core is then constructed through a series of cyclization reactions involving appropriate starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder and ring-closing metathesis steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is unique due to its combination of a bicyclic structure with a benzoxazepine core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.

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